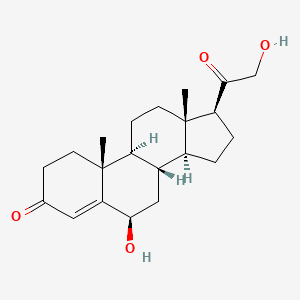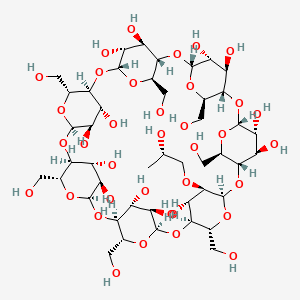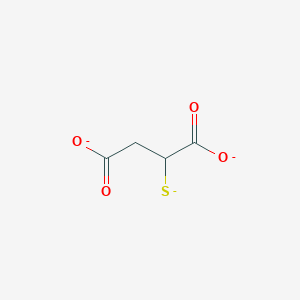
2-Sulfidobutanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiomalate(3-) is a carboxylic acid trianion. It derives from a succinate(2-). It is a conjugate base of a thiomalate(2-).
Scientific Research Applications
Biofiltration of Reduced Sulphur Compounds
- A study demonstrated the use of biotrickling filters for the treatment of reduced sulphur compounds (RSCs), including hydrogen sulphide (H2S), methyl mercaptan (MM), dimethyl sulphide (DMS), and dimethyl disulphide (DMDS), showing effective removal efficiencies (Ramírez et al., 2011).
H2S-Mediated Reduction in Chemical Detection
- Research into the mechanism of H2S-mediated reduction of aryl azides, common in H2S detection, revealed that HS(-), rather than H2S, is the active species required for this reduction, providing insight into the chemical behavior of these compounds (Henthorn & Pluth, 2015).
Food Allergen Analysis
- An investigation into the performance of an ELISA method for food allergen detection found that sodium sulfite serves as an effective 2-mercaptoethanol substitute, enhancing protein extraction from food products (Ito et al., 2016).
Hydrogen Sulfide in Biological Systems
- A review of hydrogen sulfide releasing agents outlined their chemical properties and biological applications, highlighting their potential as research tools and therapeutic agents (Zhao, Biggs, & Xian, 2014).
Treatment of Sulfidic Spent Caustics
- The feasibility of a 2-step process for treating sulfidic spent caustics under specific conditions was demonstrated, highlighting its advantages for environmental management (de Graaff et al., 2012).
Catalytic Applications
- Sulfamic acid was identified as a cost-effective and environmentally friendly catalyst for the acetolysis of cyclic ethers, demonstrating an application in chemical synthesis (Wang et al., 2004).
Neuroprotective Properties of H2S
- A study on hydrogen sulfide in the central nervous system revealed its role as a neuromodulator and neuroprotectant, offering insights into its potential therapeutic applications in CNS diseases (Zhang & Bian, 2014).
properties
Product Name |
2-Sulfidobutanedioate |
|---|---|
Molecular Formula |
C4H3O4S-3 |
Molecular Weight |
147.13 g/mol |
IUPAC Name |
2-sulfidobutanedioate |
InChI |
InChI=1S/C4H6O4S/c5-3(6)1-2(9)4(7)8/h2,9H,1H2,(H,5,6)(H,7,8)/p-3 |
InChI Key |
NJRXVEJTAYWCQJ-UHFFFAOYSA-K |
SMILES |
C(C(C(=O)[O-])[S-])C(=O)[O-] |
Canonical SMILES |
C(C(C(=O)[O-])[S-])C(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}-1,3-benzothiazole-6-carboxylate](/img/structure/B1228599.png)
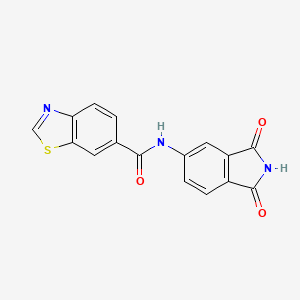
![(1S,3R,7S,8S,8aR)-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate](/img/structure/B1228602.png)
![2-[[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-methylamino]-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B1228604.png)

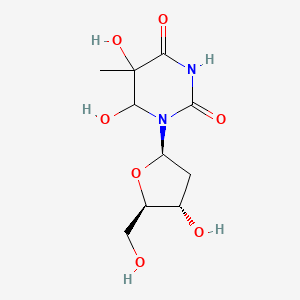

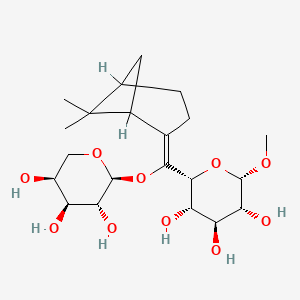
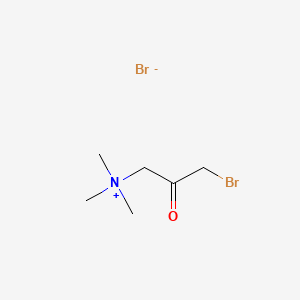

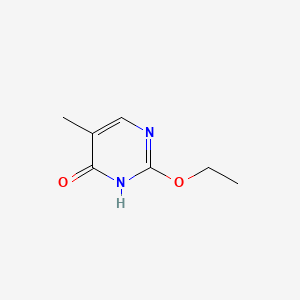
![3-Azido-4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid](/img/structure/B1228616.png)
